Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate
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Overview
Description
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be achieved through the use of hydrogen gas in the presence of a suitable catalyst . Another approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further chemical transformations to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring that the processes are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, particularly in the treatment of viral infections such as hepatitis B.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacologically active agent.
Mechanism of Action
The mechanism of action of tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. For instance, in the context of hepatitis B treatment, it acts as a core protein allosteric modulator, inhibiting the replication of the virus by binding to the core protein and preventing its proper assembly . This disruption of viral replication pathways makes it a promising candidate for antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate
- Tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a core protein allosteric modulator sets it apart from other similar compounds, making it particularly valuable in antiviral research.
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOAVGMXSGYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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